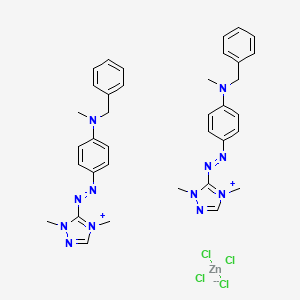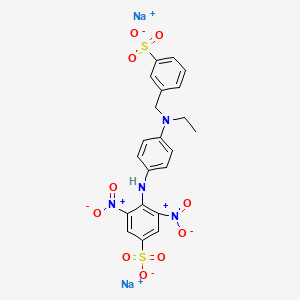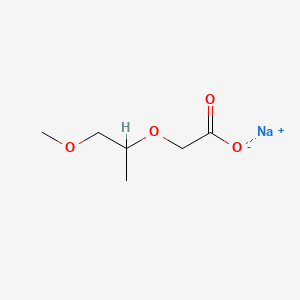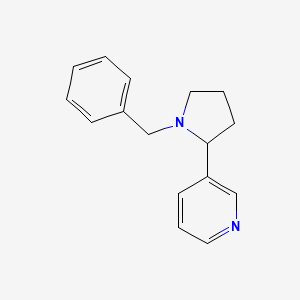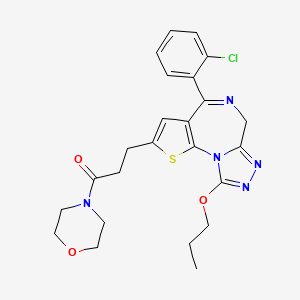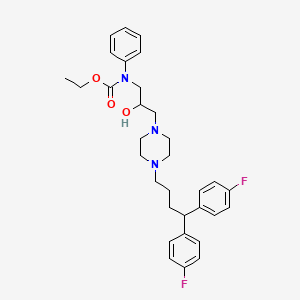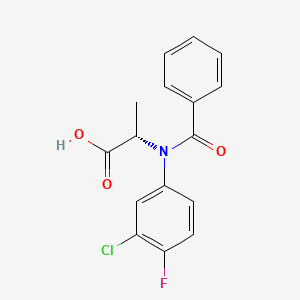
(S)-Flamprop
Descripción general
Descripción
(S)-Flamprop, also known as (S)-2-(4-(2,2,3,3-tetramethylcyclopropyl)phenoxy)propanoic acid, is a chiral herbicide used primarily for the control of grass weeds in cereal crops. It is the enantiomer of Flamprop, which exists in two forms: this compound and ®-Flamprop. The (S)-enantiomer is known for its higher herbicidal activity compared to the ®-enantiomer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Flamprop typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2,3,3-tetramethylcyclopropyl bromide.
Formation of Phenoxy Intermediate: This intermediate is then reacted with 4-hydroxybenzaldehyde to form 4-(2,2,3,3-tetramethylcyclopropyl)phenol.
Chiral Synthesis: The phenol is then converted to its corresponding (S)-2-(4-(2,2,3,3-tetramethylcyclopropyl)phenoxy)propanoic acid using chiral synthesis techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysis: Use of chiral catalysts to enhance the selectivity of the (S)-enantiomer.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Flamprop undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different herbicidal activities and properties.
Aplicaciones Científicas De Investigación
(S)-Flamprop has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Studied for its effects on plant physiology and its mechanism of action as a herbicide.
Medicine: Research into its potential use as a lead compound for developing new pharmaceuticals.
Industry: Used in the development of new herbicidal formulations and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of (S)-Flamprop involves the inhibition of acetyl-CoA carboxylase (ACCase) in plants. This enzyme is crucial for fatty acid synthesis, and its inhibition leads to the disruption of lipid biosynthesis, ultimately causing the death of the plant. The (S)-enantiomer binds more effectively to the ACCase enzyme, making it more potent as a herbicide.
Comparación Con Compuestos Similares
Similar Compounds
®-Flamprop: The enantiomer of (S)-Flamprop, which has lower herbicidal activity.
Diclofop-methyl: Another herbicide that inhibits ACCase but has a different chemical structure.
Fenoxaprop-P-ethyl: A similar herbicide with a different mode of action.
Uniqueness
This compound is unique due to its high selectivity and potency as a herbicide. Its chiral nature allows for targeted action, reducing the amount of chemical needed and minimizing environmental impact compared to non-chiral herbicides.
Propiedades
IUPAC Name |
(2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVMVCCFZCMYQB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022092 | |
| Record name | (S)-Flamprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57353-42-1 | |
| Record name | Flamprop, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057353421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Flamprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAMPROP, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ1OF30ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


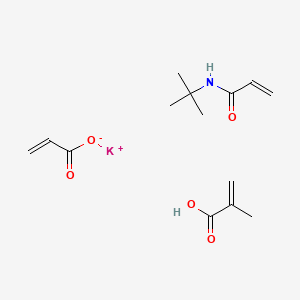
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)

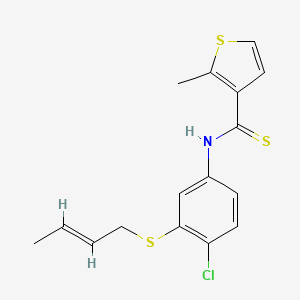
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
